molecular formula C18H15F2NO2 B2574323 N-(1-(benzofuran-2-yl)propan-2-yl)-2,4-difluorobenzamide CAS No. 2034210-08-5

N-(1-(benzofuran-2-yl)propan-2-yl)-2,4-difluorobenzamide

Cat. No. B2574323
CAS RN: 2034210-08-5
M. Wt: 315.32
InChI Key: XJGAADNIMPDSSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have attracted significant attention from chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .


Molecular Structure Analysis

The molecular structure of benzofuran compounds is versatile and adaptable, allowing them to form one-dimensional motifs with various assembling partners. This demonstrates their versatility in molecular recognition.


Chemical Reactions Analysis

Benzofuran compounds can withstand various chemical reactions, including oxidation and reduction reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds can vary. They are slightly soluble in water and soluble in organic solvents such as ethanol, methanol, and chloroform. They also have a high chemical stability.

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have shown promise as potential anticancer agents. Researchers have explored the cytotoxic effects of compounds containing benzofuran fragments. For instance, compound 36 demonstrated significant cell growth inhibition in various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . Investigating the specific impact of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,4-difluorobenzamide on cancer cells could provide valuable insights.

Antibacterial Properties

Hydrazones, a class of compounds that includes N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,4-difluorobenzamide, exhibit diverse biological and pharmacological characteristics. These properties extend to antibacterial activity, making them relevant for combating bacterial infections. Researchers have screened hydrazones against both standard and clinical strains, highlighting their potential as antibacterial agents .

Sensor Materials

Hydrazones find applications in sensor technology. They have been employed for detecting fluoride ions, cyanide ions, heavy metals, and toxic gases. Their versatility in creating sensor materials makes them valuable for environmental monitoring and safety applications .

Drug Development

N-(1-(benzofuran-2-yl)propan-2-yl)-2,4-difluorobenzamide could serve as a scaffold for developing novel drugs. Researchers aim to design compounds with improved properties, such as higher potency, selectivity, and stability. Exploring its potential as a drug candidate may yield therapeutic breakthroughs.

Agrochemical Applications

Benzofuran compounds have demonstrated agrochemical activity. Their anti-tumor, antibacterial, and anti-oxidative properties make them relevant for agricultural applications. Investigating the effects of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,4-difluorobenzamide on plant health and pests could provide valuable insights for crop protection .

Future Directions

Benzofuran compounds have potential applications in many aspects, making them potential natural drug lead compounds . They have potential in developing novel therapeutic drugs for diseases like hepatitis C and as scaffolds for anticancer agents . They also show promising pharmacological potential against neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Mechanism of Action

Target of Action

The primary targets of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,4-difluorobenzamide Similar compounds have been found to interact with monoamine transporters and 5-ht receptors .

Mode of Action

The exact mode of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,4-difluorobenzamide Related compounds have been found to act as substrate-type releasers at dopamine transporters (dat), norepinephrine transporters (net), and serotonin transporters (sert) with nanomolar potencies .

Biochemical Pathways

The biochemical pathways affected by N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,4-difluorobenzamide Similar compounds have been found to affect major signaling pathways such as mapk and akt/mtor .

Result of Action

The molecular and cellular effects of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,4-difluorobenzamide Similar compounds have been found to induce dose-related elevations in extracellular dopamine and serotonin in the brain .

properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO2/c1-11(8-14-9-12-4-2-3-5-17(12)23-14)21-18(22)15-7-6-13(19)10-16(15)20/h2-7,9-11H,8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGAADNIMPDSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(benzofuran-2-yl)propan-2-yl)-2,4-difluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.